molecular formula C26H22N4O4S B2655962 methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1115565-43-9

methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2655962
CAS No.: 1115565-43-9
M. Wt: 486.55
InChI Key: AXKPWAYTMHUGPM-UHFFFAOYSA-N
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Description

Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to an imidazole ring, which is further connected to a phenylcarbamoyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenylcarbamoyl group, and the esterification of the benzoate. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the imidazole derivative with phenyl isocyanate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate
  • Methyl 3-(phenylcarbamoyl)benzoate

Uniqueness

Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is unique due to the presence of the imidazole ring and the specific arrangement of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[2-[1-[3-(phenylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-34-25(33)19-8-5-11-21(15-19)28-23(31)17-35-26-27-13-14-30(26)22-12-6-7-18(16-22)24(32)29-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKPWAYTMHUGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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